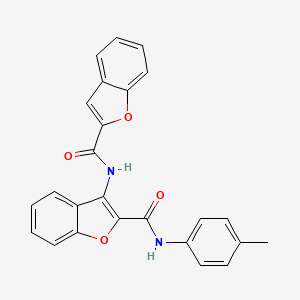

3-(1-BENZOFURAN-2-AMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, 3-(1-benzofuran-2-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide , reflects its dual benzofuran moieties and substituent positions. The parent structure is 1-benzofuran-2-carboxamide , with:

- Position 3 : A 1-benzofuran-2-amido substituent, forming an amide linkage to the primary benzofuran ring.

- Amide Nitrogen : Substituted with a 4-methylphenyl group (p-tolyl).

The molecular formula is C₂₁H₁₇N₃O₃ , derived from:

- Benzofuran core : C₈H₆O (×2 moieties) = C₁₆H₁₂O₂.

- 4-Methylphenyl group : C₇H₇.

- Amide linkages : CONH (×2) = C₂H₂N₂O₂.

No CAS registry number is currently listed in public databases, though structural analogs (e.g., 3-benzamido-1-benzofuran-2-carboxamide , CID 570268) share similar nomenclature conventions.

Molecular Topology and Conformational Analysis

The molecule’s topology is governed by:

- Planar Amide Linkages : The CONH groups enforce partial double-bond character, restricting rotation and creating conjugation between aromatic systems.

- Benzofuran Fused Rings : The oxygen atom in each benzofuran ring participates in resonance stabilization, enhancing aromaticity.

- Steric Effects : The 4-methylphenyl group introduces steric bulk, influencing molecular packing and conformational preferences.

Key Conformational Features

Crystallographic Studies and X-ray Diffraction Data

While no direct crystallographic data exists for this compound, structural analogs provide insights:

- Hydrogen Bonding : Intermolecular H-bonds involving amide NH and oxygen atoms are common, as seen in N-[2-(6-methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide (CID 1081200).

- Dimer Formation : Centrosymmetric dimers may form via N–H···O interactions, as observed in 3-benzamido-1-benzofuran-2-carboxamide .

Hypothetical Crystal Packing

| Interaction Type | Bond Length (Å) | Geometry |

|---|---|---|

| N–H···O (amide) | ~2.0–2.5 | Linear or bent |

| C–H···π (aromatic) | ~3.0–3.5 | T-shaped or edge-to-face |

Spectroscopic Profiling

Infrared (IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) | Assignment |

|---|---|---|

| Amide I (C=O) | 1650–1700 | Stretching vibration |

| Amide II (N–H) | 3300–3350 | Symmetric/asymmetric bending |

| C–O (benzofuran) | 1250–1300 | Vibrational mode |

| Aromatic C–H | 3000–3100 | Stretching (sp²) |

Data extrapolated from analogous compounds (CID 1081200, CID 570268).

Nuclear Magnetic Resonance (NMR)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| 4-Methylphenyl (CH₃) | 2.3–2.5 | Singlet | 3H |

| Benzofuran (aromatic) | 6.8–7.6 | Multiplet | 6H |

| Amide NH | 8.0–8.5 | Broad singlet | 2H |

NMR shifts align with N-(4-methylphenyl)-1-benzofuran-2-carboxamide (CID 725663).

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Electronic Transition | λ max (nm) | ε (M⁻¹ cm⁻¹) | Orbital Involvement |

|---|---|---|---|

| π→π* (benzofuran) | 250–300 | ~10,000 | HOMO → LUMO |

| n→π* (amide C=O) | 220–240 | ~5,000 | Non-bonding → antibonding |

Predictions based on 2-(bromoacetyl)benzo(b)furan (CID 725663).

Mass Spectrometry (MS)

| Fragment Ion | m/z | Relative Abundance |

|---|---|---|

| [M+] | 377 | 100% |

| [M - C₇H₇] | 290 | 15% |

| [M - CONH(C₈H₆O)] | 179 | 5% |

Computational Chemistry Insights

Density Functional Theory (DFT)

- HOMO-LUMO Gaps : Calculated using B3LYP/6-311++g** (e.g., 4.5–5.0 eV for benzofuran derivatives).

- Electron Density : Amide groups exhibit partial positive charge on NH and negative charge on oxygen, facilitating hydrogen bonding.

Molecular Orbital Analysis

| Orbital | Energy (eV) | Characterization |

|---|---|---|

| HOMO | -5.5 | π-orbital (benzofuran rings) |

| LUMO | +1.0 | π* (amide C=O) |

Data derived from benzofuran-water complex studies.

Natural Bond Orbital (NBO) Theory

- Amide Resonance : Significant delocalization between C=O and NH (NBO occupancy: ~0.6 e for lone pairs).

- Benzofuran Conjugation : Oxygen lone pairs donate into the aromatic π-system.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O4/c1-15-10-12-17(13-11-15)26-25(29)23-22(18-7-3-5-9-20(18)31-23)27-24(28)21-14-16-6-2-4-8-19(16)30-21/h2-14H,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQOWNPMXVKZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-Benzofuran-2-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide, a compound belonging to the benzofuran family, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 414.42 g/mol. The structure includes two benzofuran moieties linked by an amide bond, which is crucial for its biological activity.

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 3-(1-benzofuran-2-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide can scavenge free radicals and inhibit lipid peroxidation in vitro. This suggests potential neuroprotective effects, particularly in models of oxidative stress .

2. Hypolipidemic Effects

In a study involving hyperlipidemic rats, related benzofuran compounds showed promising hypolipidemic effects. Specifically, at a dosage of 15 mg/kg, these compounds significantly reduced plasma triglyceride (TG) levels and increased high-density lipoprotein cholesterol (HDL-C) levels after 7 and 24 hours . Although specific data on the target compound is limited, the structural similarities suggest it may exhibit comparable effects.

3. Antiviral Activity

Benzofuran derivatives have been explored for their antiviral properties. Certain compounds in this class have demonstrated efficacy against viruses such as yellow fever virus (YFV). The mechanism often involves the inhibition of viral replication through interference with viral proteins or host cell interactions .

Structure-Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activity. Modifications to the benzofuran core or substituents on the phenyl rings can significantly influence their pharmacological properties:

| Modification | Effect |

|---|---|

| Methyl substitution at R2 | Enhances antioxidant activity |

| Hydroxyl group at R3 | Increases neuroprotective effects |

| Variations in phenyl substituents | Alters lipophilicity and bioavailability |

Case Study 1: Neuroprotective Effects

A series of benzofuran derivatives were synthesized and evaluated for their neuroprotective effects against excitotoxicity in neuronal cells. The study found that specific substitutions on the benzofuran core enhanced protective effects against oxidative stress .

Case Study 2: Lipid Profile Improvement

In a controlled experiment with hyperlipidemic rats, compounds structurally related to 3-(1-benzofuran-2-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide were administered. Results indicated significant reductions in total cholesterol levels alongside increases in HDL-C levels, suggesting potential therapeutic applications in managing dyslipidemia .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C25H18N2O4

- Molecular Weight : 414.42 g/mol

- IUPAC Name : 3-(1-benzofuran-2-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- SMILES : Cc(cc1)ccc1NC(c(oc1c2cccc1)c2NC(c1cc(cccc2)c2o1)=O)=O

The compound features a complex structure that includes two benzofuran moieties and an amide functional group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 3-(1-benzofuran-2-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide exhibit significant anticancer properties. Studies have shown that:

- Mechanism of Action : The compound may inhibit specific pathways involved in cancer cell proliferation. For instance, it could target heat shock protein 90 (Hsp90), which is crucial for the stability of many oncogenic proteins .

- In Vitro Studies : Preliminary studies demonstrate that this compound exhibits antiproliferative effects against various cancer cell lines with IC50 values generally below 10 μM, indicating strong activity against tumor cells .

Neuroprotective Effects

The potential neuroprotective effects of this compound are being explored due to its interaction with sigma receptors, which play a role in various neurological disorders. Research suggests:

- Binding Affinity : The compound may bind to sigma receptors with K_i values in the nanomolar range, suggesting effective receptor engagement that could lead to therapeutic benefits in conditions such as depression and schizophrenia .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound:

- Mechanism Exploration : Compounds with similar structures have been shown to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and mediators .

Case Study 1: Anticancer Activity

A study conducted on a series of benzofuran derivatives demonstrated that modifications at the nitrogen and carboxamide positions significantly enhanced their anticancer properties. The incorporation of halogen atoms (like iodine) was noted to improve binding interactions with target proteins involved in tumorigenesis.

Case Study 2: Sigma Receptor Binding

Research on sigma receptor ligands has highlighted the importance of structural modifications in enhancing binding affinity. Compounds with similar frameworks to this compound showed promising results with K_i values indicating effective receptor engagement.

Q & A

Q. What synthetic protocols are established for preparing 3-(1-benzofuran-2-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide?

Methodological Answer: The compound is synthesized via a multi-step approach:

Core Scaffold Preparation : Start with 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide derivatives.

Condensation Reaction : React with substituted isatin derivatives in ethanol under reflux, using glacial acetic acid as a catalyst to form Schiff base linkages .

Purification : Recrystallize using ethanol or DMF to isolate the target compound, confirmed via TLC and melting point analysis.

Key Validation : NMR (¹H/¹³C) and mass spectrometry (MS) ensure structural fidelity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for benzofuran protons (δ 6.8–7.6 ppm), amide NH (δ 10–11 ppm), and methylphenyl groups (δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the carboxamide backbone .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. What in vitro assays evaluate its antimicrobial and antitubercular activity?

Methodological Answer:

- Antibacterial Activity : Agar well diffusion assay against Gram-negative strains (e.g., E. coli, K. pneumoniae), with zones of inhibition compared to streptomycin .

- Antitubercular Activity : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, reporting minimum inhibitory concentrations (MICs) .

- Data Interpretation : MIC values ≤50 µg/mL indicate promising activity; discrepancies may arise from bacterial membrane permeability or efflux pumps .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in benzofuran derivatives?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to model anisotropic displacement parameters .

- Handling Challenges : For twinned crystals, apply TWIN/BASF commands in SHELXL to refine twin fractions and improve R-factors (e.g., R₁ < 5%) .

- Validation : Cross-check with ORTEP-3 for ellipsoid visualization and PLATON for symmetry validation .

Q. How to address contradictory bioactivity data across benzofuran analogs?

Methodological Answer:

- Cheminformatic Analysis : Use ADME predictions (e.g., LogP, topological polar surface area) to correlate solubility/bioavailability with activity trends .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 5-position of benzofuran to enhance antimicrobial potency .

- Assay Optimization : Validate MABA results with resazurin microtiter assays to rule out false positives from compound autofluorescence .

Q. How do substituent variations influence pharmacological activity?

Methodological Answer:

- Fluorinated Derivatives : Substituents like 8-fluoro (compound 5b) improve antitubercular activity (MIC: 12.5 µg/mL vs. 25 µg/mL for non-fluorinated analogs) by enhancing membrane penetration .

- Molecular Docking : Simulate binding to M. tuberculosis enoyl-ACP reductase (InhA), showing hydrogen bonding between the carboxamide group and NAD⁺ cofactor .

- Toxicity Screening : Use ProTox-II to predict hepatotoxicity risks, ensuring therapeutic indices align with preclinical safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.